

# 5-(Chloromethyl)picolinonitrile hydrochloride

## IUPAC name and synonyms

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### Compound of Interest

Compound Name: 5-(Chloromethyl)picolinonitrile  
hydrochloride

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An In-Depth Technical Guide to **5-(Chloromethyl)picolinonitrile Hydrochloride**:  
Nomenclature, Synthesis, and Applications in Drug Discovery

## Abstract

This technical guide provides a comprehensive overview of **5-(Chloromethyl)picolinonitrile hydrochloride**, a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis. Addressed to researchers, scientists, and drug development professionals, this document delineates the compound's chemical identity, including its IUPAC nomenclature and relevant synonyms. We present a detailed, field-proven synthetic pathway, complete with a step-by-step experimental protocol and characterization methodologies. The core of this guide focuses on the compound's strategic application as a versatile intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), highlighting the reactivity of its chloromethyl group. The narrative is grounded in authoritative references, explaining the causality behind experimental choices to ensure both technical accuracy and practical utility.

## Chemical Identity and Nomenclature

**5-(Chloromethyl)picolinonitrile hydrochloride** is a bifunctional organic compound featuring a pyridine ring substituted with a nitrile group and a reactive chloromethyl group. The hydrochloride salt form enhances its stability and handling properties compared to the free base. Its precise identification is critical for regulatory compliance, patent filings, and scientific literature.

Identifier	Value	Source
IUPAC Name	5-(chloromethyl)pyridine-2-carbonitrile hydrochloride	PubChem
Free Base IUPAC Name	5-(chloromethyl)pyridine-2-carbonitrile	[1]
CAS Number	1225380-31-3	[2]
Free Base CAS Number	105954-37-8	[2]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> Cl <sub>2</sub> N <sub>2</sub>	Calculated
Molecular Weight	189.04 g/mol	Calculated
Canonical SMILES	<chem>C1=CC(=CN=C1C#N)CCl.Cl</chem>	Inferred
InChI Key	Inferred from Free Base	Inferred

### Synonyms and Related Compounds:

While direct synonyms for the hydrochloride salt are uncommon in commercial catalogs, the compound may be indexed under variations of its IUPAC name. It is structurally related to other important building blocks such as:

- 5-(Aminomethyl)picolinonitrile[1]
- 2-Chloro-5-(chloromethyl)pyridine[3][4]
- 4-(Chloromethyl)pyridine hydrochloride[5]

Understanding these relationships is crucial for sourcing starting materials and anticipating cross-reactivity in complex synthetic schemes.

## Synthesis and Purification

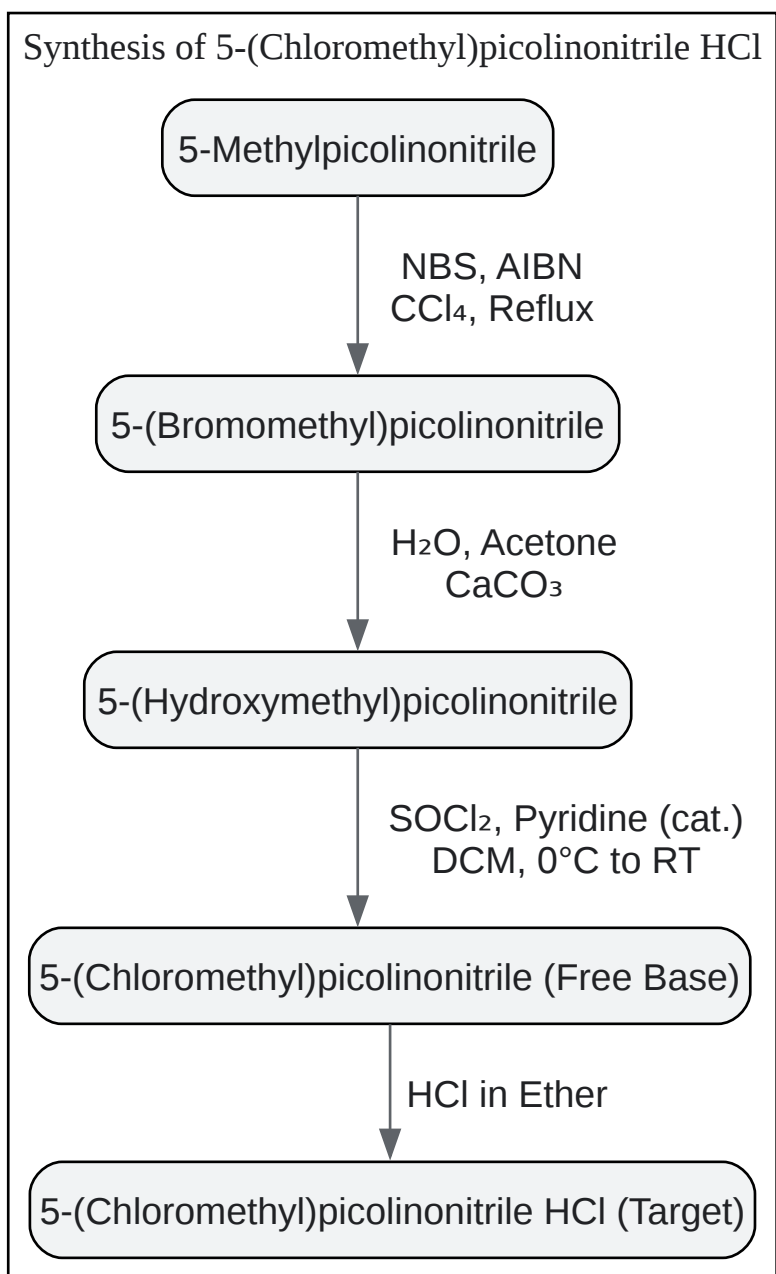
The synthesis of **5-(Chloromethyl)picolinonitrile hydrochloride** is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most logical

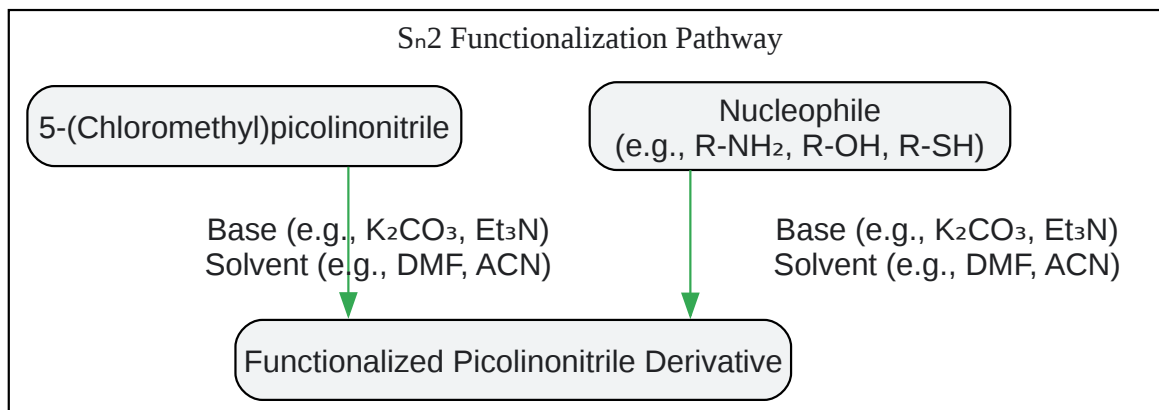
and industrially scalable approach begins with the readily available starting material, 5-methylpicolinonitrile.

## Synthetic Strategy: From Alcohol to Alkyl Chloride

The core transformation involves the conversion of a hydroxymethyl group to a chloromethyl group. A common and highly efficient method for this is treatment with thionyl chloride ( $\text{SOCl}_2$ ). This choice is deliberate; the byproducts of the reaction, sulfur dioxide ( $\text{SO}_2$ ) and hydrogen chloride ( $\text{HCl}$ ) gas, are volatile and can be easily removed, simplifying the purification process. The synthesis begins with the radical bromination of 5-methylpicolinonitrile, followed by hydrolysis to the alcohol, and subsequent chlorination.

## Synthesis Workflow Diagram





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## References

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